1,4-Diiodooctafluorobutano

Descripción general

Descripción

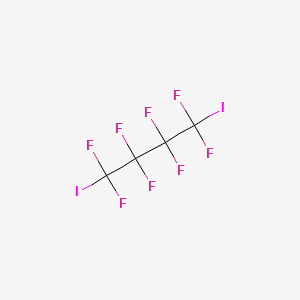

1,4-Diiodooctafluorobutane, also known as 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane, is a halogenated hydrocarbon with the molecular formula C4F8I2 and a molecular weight of 453.84 g/mol . This compound is characterized by its high thermal stability and low volatility due to the presence of fluorine atoms surrounding its carbon backbone .

Aplicaciones Científicas De Investigación

1,4-Diiodooctafluorobutane has been studied for its potential use in various scientific research applications:

Mecanismo De Acción

Target of Action

1,4-Diiodooctafluorobutane, also referred to as Octafluoro-1,4-diiodobutane (ofib, C4F8I2), is a halogen bond donor compound . Halogen bonding is a type of non-covalent interaction which occurs when a halogen atom acts as an electrophile, or electron-seeking species. In this case, the iodine atoms in the 1,4-Diiodooctafluorobutane molecule would be the electrophiles. The targets of this compound would be any atom or molecule that can act as a nucleophile, or electron-donating species.

Mode of Action

The mode of action of 1,4-Diiodooctafluorobutane involves the formation of halogen bonds between the iodine atoms of the compound and nucleophilic targets. This interaction can result in the formation of complexes or networks, depending on the nature of the nucleophile .

Biochemical Pathways

The specific biochemical pathways affected by 1,4-Diiodooctafluorobutane would depend on the nature of the nucleophilic targets. For instance, it has been reported that this compound can form a ‘binary host’ system with a calixcrown compound, which is used for the isolation of cesium iodide from aqueous to fluorous phase .

Pharmacokinetics

Given its molecular weight of 45384 and its sparing solubility in chloroform and slight solubility in hexane

Result of Action

The molecular and cellular effects of 1,4-Diiodooctafluorobutane’s action would depend on the specific nucleophilic targets and the nature of the resulting halogen bonds. For example, in the case of the ‘binary host’ system mentioned earlier, the action of 1,4-Diiodooctafluorobutane results in the isolation of cesium iodide .

Análisis Bioquímico

Biochemical Properties

1,4-Diiodooctafluorobutane acts as a halogen bond donor, which allows it to interact with various biomolecules. It has been shown to form cocrystals with methyldiphenylphosphine oxide, indicating its potential to interact with phosphine oxide groups . Additionally, 1,4-Diiodooctafluorobutane can form binary host systems with calixcrown compounds, which are used for the isolation of cesium iodide from aqueous to fluorous phases . These interactions suggest that 1,4-Diiodooctafluorobutane can play a role in biochemical reactions involving halogen bonding and molecular recognition.

Cellular Effects

The effects of 1,4-Diiodooctafluorobutane on cellular processes are not extensively documented. Its ability to form halogen bonds and interact with phosphine oxide groups suggests that it may influence cell signaling pathways and gene expression. The compound’s interactions with biomolecules could potentially affect cellular metabolism and other cellular functions, although specific studies on these effects are limited .

Molecular Mechanism

At the molecular level, 1,4-Diiodooctafluorobutane exerts its effects through halogen bonding interactions. The compound’s iodine atoms can form halogen bonds with electron-rich sites on biomolecules, such as phosphine oxide groups These interactions can influence the structure and function of the target biomolecules, potentially leading to changes in enzyme activity, gene expression, and other cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 1,4-Diiodooctafluorobutane are important considerations. The compound is stable under normal conditions but is sensitive to light . Over time, exposure to light can lead to degradation, which may affect its biochemical properties and interactions with biomolecules. Long-term studies on the effects of 1,4-Diiodooctafluorobutane on cellular function are limited, but its stability and degradation should be taken into account in experimental designs.

Metabolic Pathways

Its interactions with biomolecules, such as phosphine oxide groups, suggest that it may be involved in metabolic processes that require halogen bonding

Transport and Distribution

1,4-Diiodooctafluorobutane is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its water solubility is relatively low, which may affect its distribution in aqueous environments . The compound’s interactions with specific transporters or binding proteins have not been extensively studied, but its halogen bonding properties suggest that it may interact with proteins involved in molecular transport and localization.

Subcellular Localization

The subcellular localization of 1,4-Diiodooctafluorobutane is influenced by its chemical properties and interactions with biomolecules. The compound’s ability to form halogen bonds with phosphine oxide groups and other electron-rich sites may direct it to specific cellular compartments or organelles . Post-translational modifications and targeting signals could also play a role in its subcellular localization, although specific studies on these aspects are limited.

Métodos De Preparación

1,4-Diiodooctafluorobutane can be synthesized through various methods. One common synthetic route involves the reaction of perfluorobutyl iodide with iodine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process generally includes steps such as purification and stabilization to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

1,4-Diiodooctafluorobutane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atoms in 1,4-diiodooctafluorobutane can be substituted with other halogens or functional groups using appropriate reagents and conditions.

Reduction Reactions: The compound can be reduced to form perfluorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carboxylic acids or other oxidized products.

Comparación Con Compuestos Similares

1,4-Diiodooctafluorobutane can be compared with other similar compounds, such as:

Perfluorohexyl iodide (C6F13I): Similar to 1,4-diiodooctafluorobutane, this compound is used in the synthesis of fluoropolymers and as a halogen bond donor.

Hexadecafluoro-1,8-diiodooctane (C8F16I2): This compound has a longer carbon chain and is used in similar applications, including the production of specialty chemicals and as a chain transfer agent.

Nonafluoro-1-iodobutane (C4F9I): With a similar structure, this compound is also used in the synthesis of fluorinated compounds and as a halogen bond donor.

1,4-Diiodooctafluorobutane stands out due to its specific balance of thermal stability, low volatility, and low toxicity, making it a versatile compound for various scientific and industrial applications .

Actividad Biológica

1,4-Diiodooctafluorobutane (C4F8I2) is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. While research on its biological activity remains limited, emerging studies indicate that it may play a role in supramolecular chemistry and biological interactions, particularly through mechanisms such as halogen bonding.

1,4-Diiodooctafluorobutane is characterized by the presence of iodine and fluorine atoms, which contribute to its hydrophobicity and potential chaotropic effects. These properties can influence biological systems, particularly in interactions with biomolecules such as proteins and nucleic acids. The compound's structure is depicted below:

Halogen Bonding

Halogen bonding is a key interaction that 1,4-diiodooctafluorobutane can participate in, which has implications for its biological activity. This type of interaction involves the attraction between a halogen atom (iodine in this case) and electron-rich sites on other molecules, potentially enhancing binding affinities in biochemical processes. Studies have demonstrated that halogen-bonding donors like 1,4-diiodooctafluorobutane can form stable complexes with various acceptors, leading to the formation of supramolecular architectures .

Chaotropic Effects

Recent research has explored the chaotropic effects of perfluorinated compounds, including 1,4-diiodooctafluorobutane. Chaotropic agents disrupt water structure and can enhance the solubility and transport of biomolecules across membranes. This property may be leveraged for drug delivery systems or in enhancing the bioavailability of therapeutic agents .

Case Studies

- Supramolecular Chemistry : A study highlighted the ability of 1,4-diiodooctafluorobutane to co-crystallize with various halogen-bonding acceptors, forming diverse supramolecular structures. These structures exhibited unique physical properties that could be harnessed for applications in drug design and materials science .

- Biological Applications : Although direct studies on the biological activity of 1,4-diiodooctafluorobutane are sparse, its potential role as a chaotropic agent suggests possible applications in transmembrane transport mechanisms for amino acids and peptides. This could pave the way for innovative therapeutic strategies targeting cellular delivery systems .

Data Table: Summary of Biological Interactions

| Property | Description |

|---|---|

| Chemical Formula | C4F8I2 |

| Halogen Bonding Capability | Forms complexes with electron-rich molecules |

| Chaotropic Effect | Enhances solubility and transport of biomolecules |

| Potential Applications | Drug delivery systems; supramolecular chemistry |

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8I2/c5-1(6,3(9,10)13)2(7,8)4(11,12)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILAKKYYZPDQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)I)(F)F)(C(F)(F)I)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190948 | |

| Record name | Perfluoro-1,4-diiodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-50-8 | |

| Record name | 1,4-Diiodoperfluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro-1,4-diiodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-diiodooctafluorobutane interact with other molecules, and what are the implications of these interactions?

A1: 1,4-Diiodooctafluorobutane acts as a potent halogen bond donor. [, , ] This means the iodine atoms within its structure can form attractive, non-covalent interactions with electron-rich species, such as halides or nitrogen-containing groups on other molecules. These interactions, termed halogen bonds (XB), are highly directional and significantly influence the arrangement of molecules in the solid state. [] This ability to direct molecular organization makes 1,4-diiodooctafluorobutane a valuable tool in crystal engineering and supramolecular chemistry. For example, researchers have utilized 1,4-diiodooctafluorobutane to construct intricate supramolecular architectures like dimeric capsules, pseudocapsules, and polymeric networks by co-crystallizing it with various N-alkylammonium resorcinarene halide compounds. [, ]

Q2: Can you provide details about the structural characterization of 1,4-diiodooctafluorobutane?

A2: 1,4-Diiodooctafluorobutane (C4F8I2) has a molecular weight of 421.89 g/mol. While the provided research excerpts primarily focus on its crystallographic studies and halogen bonding capabilities, detailed spectroscopic data is not explicitly discussed.

Q3: What is the significance of 1,4-diiodooctafluorobutane in material science, particularly in thin film fabrication?

A3: 1,4-Diiodooctafluorobutane plays a crucial role in synthesizing carbon-backboned fluoropolymers using photoactivated molecular layer deposition (pMLD). [] When reacted with a diene monomer like 1,5-hexadiene under UV irradiation, 1,4-diiodooctafluorobutane undergoes a step-growth polymerization process. This results in a copolymer thin film containing alternating hydrocarbon and fluorocarbon segments. [] This approach offers a novel route to creating fluoropolymer materials with controlled structures and properties, broadening the scope of MLD-based techniques.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.